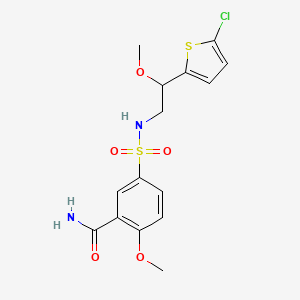
2-acetamido-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-acetamido-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide” is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. Its unique structure, featuring both acetamido and pyrazinyl groups, suggests it could interact with biological systems in interesting ways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “2-acetamido-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the cyclohexyl intermediate: Starting with a cyclohexane derivative, functional groups are introduced through reactions such as halogenation or hydroxylation.
Introduction of the pyrazinyl group: The pyrazinyl group can be attached via nucleophilic substitution or coupling reactions.
Acetamido group formation:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, solvent selection, and reaction condition optimization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexyl or pyrazinyl moieties.
Reduction: Reduction reactions could target the carbonyl groups in the acetamido moiety.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: As a potential drug candidate due to its unique structure.
Biological Research: As a probe to study biological pathways involving acetamido and pyrazinyl groups.
Materials Science: As a building block for the synthesis of novel materials with specific properties.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific interactions with biological targets. Potential mechanisms could include:
Binding to enzymes or receptors: The compound could inhibit or activate specific enzymes or receptors.
Modulation of signaling pathways: It could influence cellular signaling pathways by interacting with key proteins or nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-acetamido-N-(cyclohexyl)acetamide: Lacks the pyrazinyl group, potentially altering its biological activity.
N-(4-pyrazinyl)acetamide: Lacks the cyclohexyl group, which could affect its physical and chemical properties.
Uniqueness
“2-acetamido-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide” is unique due to the combination of acetamido, pyrazinyl, and cyclohexyl groups, which may confer distinct biological and chemical properties compared to similar compounds.
Eigenschaften
IUPAC Name |
2-acetamido-N-(4-pyrazin-2-yloxycyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c1-10(19)17-8-13(20)18-11-2-4-12(5-3-11)21-14-9-15-6-7-16-14/h6-7,9,11-12H,2-5,8H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVHHTXZRLFZFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)NC1CCC(CC1)OC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3,4,5-trimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2837273.png)

![Methyl (E)-4-[4-[(2-methylbenzoyl)amino]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2837275.png)
![7-Amino-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2837276.png)


![N-(3,4-dimethoxyphenyl)-2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2837280.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-3-yl)ethyl)oxalamide](/img/structure/B2837281.png)
![4-(dimethylamino)-N-[1-(furan-3-yl)propan-2-yl]benzamide](/img/structure/B2837282.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2837283.png)
![5-Benzyl-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B2837285.png)
![N'-(2,5-dimethylphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide](/img/structure/B2837287.png)


